Suramin sodium - 129-46-4

Suramin sodium

Catalog Number: EVT-282823
CAS Number: 129-46-4
Molecular Formula: C51H40N6NaO23S6
Molecular Weight: 1320.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Suramin is a member of the class of phenylureas that is urea in which each of the amino groups has been substituted by a 3-({2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl}carbamoyl)phenyl group. An activator of both the rabbit skeletal muscle RyR1 and sheep cardiac RyR2 isoform ryanodine receptor channels, it has been used for the treatment of human African trypanosomiasis for over 100 years. It has a role as a ryanodine receptor agonist, a GABA-gated chloride channel antagonist, a GABA antagonist, an apoptosis inhibitor, an antineoplastic agent, an angiogenesis inhibitor, a purinergic receptor P2 antagonist, an EC 2.7.11.13 (protein kinase C) inhibitor, an antinematodal drug and a trypanocidal drug. It is a member of phenylureas, a secondary carboxamide and a naphthalenesulfonic acid. It is functionally related to a naphthalene-1,3,5-trisulfonic acid. It is a conjugate acid of a suramin(6-).
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties. Suramin is manufactured by Bayer in Germany as Germanin®.
Suramin is a natural product found in Strychnos spinosa with data available.
Suramin is a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis. (NCI04)
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties.
Synthesis Analysis

The synthesis of suramin sodium involves multiple steps, typically starting from simpler precursor compounds. One notable method includes:

  1. Initial Reaction: A precursor, such as 8-(4-methyl-3-nitrophenylene) carbimide-1,3,5-naphthalene trisulfonic acid, is dissolved in water.
  2. Catalytic Hydrogenation: The solution is treated with palladium on carbon (Pd/C) as a catalyst under hydrogen gas at varying pressures (10 to 20 atm) and temperatures (20 to 40 degrees Celsius). This reaction typically lasts around 3 to 6 hours.
  3. Product Isolation: After the reaction, the catalyst is filtered out, and the solvent is evaporated under reduced pressure. The resulting solid can be recrystallized using a methanol/isopropanol mixture to yield suramin sodium with high purity and yields ranging from 91.8% to 93.5% depending on the specific conditions used .
Molecular Structure Analysis

The molecular structure of suramin sodium features a complex arrangement characterized by multiple sulfonate groups attached to a naphthylurea backbone. Key structural features include:

  • Sulfonate Groups: Six sulfonic acid groups contribute to its high solubility in water and biological fluids.
  • Hydrogen Bonding: Suramin sodium has more than five hydrogen bond donors and over ten hydrogen bond acceptors, which significantly influence its interaction with biological macromolecules .
  • Conformation: The compound's conformation allows it to interact effectively with various proteins, particularly those involved in cell signaling pathways.
Chemical Reactions Analysis

Suramin sodium participates in numerous chemical reactions, primarily involving its interactions with proteins and enzymes. Notable reactions include:

  1. Inhibition of Enzymes: Suramin sodium acts as a potent inhibitor of several serine proteases, including human neutrophil elastase and cathepsin G. This inhibition is crucial for its therapeutic effects in inflammatory conditions .
  2. Protein Binding: The compound binds to various growth factors and their receptors, blocking their interactions and downstream signaling pathways, which can inhibit cell proliferation .
Mechanism of Action

The mechanism of action for suramin sodium primarily involves its ability to inhibit protein-protein interactions. Key aspects include:

  • Blocking Growth Factor Receptors: Suramin sodium inhibits the binding of fibroblast growth factor (FGF) to its receptor (FGFR), thereby disrupting signaling pathways that promote cell proliferation and survival .
  • Inhibition of G Protein Activation: The compound has been shown to inhibit Gsα activation, which plays a critical role in various signaling cascades related to cell growth and differentiation .
Physical and Chemical Properties Analysis

Suramin sodium exhibits several significant physical and chemical properties:

  • Solubility: Highly soluble in water due to its multiple sulfonate groups.
  • Stability: Generally stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • Molecular Weight: Approximately 1297 g/mol, contributing to its pharmacokinetic profile .
Applications

Suramin sodium has diverse applications across several fields:

  1. Therapeutic Uses:
    • Treatment of parasitic infections such as African sleeping sickness.
    • Potential use in oncology as an anti-tumor agent due to its ability to inhibit tumor cell proliferation .
  2. Research Applications:
    • Utilized in studies investigating protein interactions, particularly those involving growth factors and their receptors.
    • Investigated for potential roles in treating fibrous dysplasia by inhibiting specific signaling pathways .
  3. Drug Development:
    • Ongoing research into suramin-derived compounds aims to enhance efficacy against various diseases by modifying its structure for improved specificity and reduced side effects .
Introduction to Suramin Sodium in Biomedical Research

Historical Development and Early Therapeutic Applications

Suramin sodium (originally designated Compound 309 or Bayer 205) emerged from systematic medicinal chemistry efforts at Bayer AG, spearheaded by Oskar Dressel, Richard Kothe, and Bernhard Heymann [1] [10]. Their work built upon Paul Ehrlich's seminal observation of trypan blue's antitrypanosomal activity. Seeking colorless derivatives to circumvent skin staining, they replaced azo moieties with amide and ureyl linkers, culminating in the synthesis of suramin in 1916 [1] [9]. The compound's structure remained a closely guarded commercial secret until 1924, when Ernest Fourneau's team at the Pasteur Institute independently elucidated and published it [10]. Marketed as Germanin®, it became one of the first non-metal-based chemotherapeutic agents and the first approved urea-based drug [1] [10].

Suramin sodium's primary early application was combating Human African Trypanosomiasis (HAT), specifically the hemolymphatic stage (Stage 1) caused by Trypanosoma brucei rhodesiense. It remains a first-line treatment for this indication and a second-line agent for T. b. gambiense [1] [6]. Its mechanism involves receptor-mediated endocytosis, likely complexed with low-density lipoproteins (LDL), followed by inhibition of key trypanosomal glycolytic enzymes essential for energy metabolism [1] [9]. The standard regimen evolved into an intravenous infusion protocol involving a test dose followed by five weekly doses [1].

Beyond trypanosomiasis, suramin sodium demonstrated efficacy against onchocerciasis (river blindness), acting against both microfilariae and adult Onchocerca volvulus worms [1] [4]. However, due to its significant toxicity profile compared to later agents like ivermectin, its use for this indication diminished [1]. Its early trajectory exemplifies the evolution of chemotherapeutic agents, transitioning from empirical discovery towards targeted applications while confronting inherent pharmacological challenges.

Polypharmacology and Multifunctional Target Engagement

Suramin sodium's polypharmacology stems directly from its large, symmetrical, and highly polyanionic structure, enabling electrostatic and stacking interactions with myriad proteins and enzymes. This promiscuity underpins its diverse biological effects:

  • Parasitic Disease Mechanisms: Beyond glycolytic enzyme inhibition in trypanosomes, suramin interferes with trypanothione reductase, a key enzyme in parasite redox homeostasis [9]. It also inhibits topoisomerase II and various DNA and RNA polymerases critical for parasite replication [1] [9].
  • Growth Factor and Cytokine Interference: Suramin sodium is a potent inhibitor of numerous heparin-binding growth factors. It binds directly to Fibroblast Growth Factor 1 (FGF1), preventing its interaction with the FGFRD2 receptor, thereby blocking dimerization, autophosphorylation, and downstream mitogenic signaling crucial in angiogenesis and cancer progression [3] [7]. It similarly antagonizes Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) signaling, primarily by binding the growth factors rather than their receptors [3]. Suramin also inhibits heparanase, an enzyme implicated in tumor metastasis and angiogenesis by degrading heparan sulfate proteoglycans in the extracellular matrix [3].
  • Antiviral Mechanisms: Suramin exhibits broad-spectrum antiviral activity through multiple mechanisms. It inhibits viral attachment and entry by binding to envelope glycoproteins (e.g., HIV gp120, dengue E protein) and cellular receptors [1] [9]. It acts as a competitive inhibitor of viral polymerases/reverse transcriptases (e.g., HIV reverse transcriptase, SARS-CoV-2 RNA-dependent RNA polymerase) [1] [9] [10]. Suramin also disrupts viral uncoating or release and inhibits helicase activity (e.g., dengue virus NS3) [9]. Recent studies confirm inhibition of SARS-CoV-2 replication in vitro by interfering with early steps of the viral cycle [9] [10].
  • Enzyme Inhibition & Receptor Modulation: Suramin inhibits a vast array of enzymes, including protein tyrosine phosphatases (PTPases), sirtuins (histone deacetylases), protein kinase C (PKC), DNA topoisomerase II, reverse transcriptase, telomerase, phospholipase A2, and various ATPases (Na⁺/K⁺-ATPase, P-type ATPases) [8] [9] [10]. It acts as a competitive antagonist at purinergic P2 receptors (P2X and P2Y families) and some G-protein coupled receptors (GPCRs), preventing G-protein activation [8] [9].
  • Histone Neutralization: A recently elucidated mechanism involves suramin's potent neutralization of extracellular histones, major mediators of endothelial injury in sepsis, trauma, and other inflammatory conditions [8]. Suramin's sulfate groups form stable electrostatic interactions with lysine-rich regions of histones (Kd ≈ 250 nM), preventing histone-induced cytotoxicity, thrombin generation, endothelial calcium overload, vasodilatory dysfunction, and lung injury in vivo. Notably, it does not neutralize citrullinated histones (citH3) from Neutrophil Extracellular Traps (NETs) [8].

Table 1: Key Molecular Targets and Biological Effects of Suramin Sodium

Target CategorySpecific ExamplesPrimary Biological ConsequenceTherapeutic Implication
Parasite EnzymesGlycolytic enzymes, Trypanothione reductaseEnergy metabolism disruption, Redox imbalanceTrypanosomiasis treatment
Growth FactorsFGF1, PDGF, VEGFBlocked receptor binding & signalingAnti-angiogenic, Anti-cancer
Viral ProteinsEnvelope glycoproteins, RdRp, RTInhibited entry, replicationBroad-spectrum antiviral
Signaling EnzymesPTPases, Sirtuins, PKC, HeparanaseAltered cell signaling, ECM modulationCancer, Inflammation
Nucleic Acid EnzymesTopoisomerase II, DNA/RNA polymerasesImpaired DNA/RNA metabolismAnti-parasitic, Anti-cancer
ReceptorsP2 purinergic receptors, Some GPCRsBlocked receptor activationNeuromodulation, Anti-inflammatory
HistonesH3, H4 (non-citrullinated)Neutralization, Reduced endothelial damageSepsis, Trauma, Inflammation protection

Role in Drug Repurposing Paradigms

Suramin sodium exemplifies the potential of drug repurposing – finding new therapeutic uses for existing drugs. Its well-established (though complex) safety profile, commercial availability, and diverse biological activities have spurred investigation across numerous conditions:

  • Cancer Therapeutics:
  • Clinical Trials: Suramin underwent extensive evaluation in numerous clinical trials (Phases I-III) for various cancers in the 1980s-1990s, including hormone-refractory prostate cancer, adrenal carcinoma, renal cell carcinoma, non-small cell lung cancer, bladder cancer, brain tumors, and multiple myeloma [1] (See NCT01671332, NCT00002723, NCT00002652). While showing some palliative effects (e.g., quality of life improvement in prostate cancer), its efficacy as a monotherapy was generally limited, attributed partly to its narrow therapeutic index and difficulty maintaining optimal plasma concentrations (100-300 μg/mL) [1] [10].
  • Mechanistic Basis & Novel Analogs: Research focused on suramin's anti-angiogenic (via FGF/PDGF/VEGF inhibition), anti-metastatic (heparanase inhibition), and direct cytotoxic effects (e.g., topoisomerase II inhibition). To overcome toxicity, novel analogs are being designed. Recent work synthesized symmetrical urea derivatives targeting FGF1-FGFRD2 interaction. Compounds 14, 15, 17, 18, and 21 demonstrated comparable or superior anti-proliferative activity against MCF7 breast cancer cells in vitro while exhibiting significantly lower cytotoxicity than parental suramin, highlighting a path towards safer cancer therapeutics [7].
  • Autism Spectrum Disorder (ASD):
  • Theoretical Rationale: The "Purinergic Signaling Hypothesis" proposes that ASD involves dysfunctional cell-to-cell signaling mediated by extracellular ATP and its breakdown product adenosine. Excessive or prolonged ATP signaling can lead to inflammation and mitochondrial dysfunction [1] [10].
  • Suramin's Action: As a broad-spectrum P2 receptor antagonist, suramin blocks ATP signaling. Preclinical studies in mouse models suggested benefits for ASD-like behaviors [1] [10].
  • Clinical Exploration: A small Phase I/II pilot study (NCT02508259) reported improvements in language, social interaction, and decreased repetitive behaviors in children with ASD receiving low-dose suramin compared to placebo [1] [10]. However, a subsequent randomized controlled trial found no statistically significant effects of suramin (10mg/kg or 20mg/kg) versus placebo in boys with moderate-to-severe ASD, indicating the need for further investigation [10]. Development continues with intranasal formulations (e.g., PAX-102 by PaxMedica) aiming for improved CNS delivery and reduced systemic exposure [10] [12].
  • Emerging Viral Indications:
  • Broad-Spectrum Activity: In vitro and some in vivo studies demonstrate suramin's efficacy against diverse viruses: Chikungunya (inhibits entry/replication), Zika (inhibits infection post-exposure), Ebola (blocks entry), Enterovirus 71 (EV71) (binds capsid proteins, neutralizing virus), Dengue (inhibits NS3 helicase, binds E protein), and SARS-CoV-2 (inhibits RdRp, interferes with early replication steps) [1] [2] [9].
  • Hand, Foot, and Mouth Disease (HFMD): Driven by suramin's in vitro activity against EV71, a major HFMD pathogen, injected suramin sodium was developed in China (Hainan Honz Pharmaceutical). A Phase I SAD study (NCT03804749) in healthy Chinese volunteers established pharmacokinetics (dose-proportional Cₘₐₓ/AUC, t₁/₂ ~48 days) supporting further clinical evaluation for HFMD treatment [5].
  • Inflammation and Endotheliopathy:
  • Histone-Mediated Damage: Suramin's ability to potently neutralize cytotoxic extracellular histones positions it as a potential therapeutic for conditions like sepsis, trauma, and acute respiratory distress syndrome (ARDS) characterized by histone-driven endothelial injury and coagulopathy [8]. It protects against lethal histone infusion in mice by preventing lung edema, hemorrhage, endothelial activation (reduced ICAM-1), neutrophil recruitment, and vasodilatory dysfunction [8].
  • Inflammasome Inhibition: Suramin inhibits the AIM2 inflammasome by binding to DNA and preventing AIM2 oligomerization, and also suppresses the cGAS-STING pathway, suggesting potential in DNA-driven inflammatory diseases [9].

Table 2: Key Areas of Suramin Sodium Drug Repurposing Research

Repurposing AreaKey Indications/TargetsProposed Mechanism of ActionDevelopment Stage
CancerProstate, Lung, Breast, Bladder, Brain tumorsGrowth factor (FGF/PDGF/VEGF) inhibition, Heparanase inhibition, Topoisomerase II inhibitionMultiple clinical trials (Ph I-III), Novel analogs in preclinical
NeurodevelopmentalAutism Spectrum Disorder (ASD)P2 purinergic receptor antagonism (ATP signaling block)Phase I/II trials completed (mixed results), Intranasal formulation (PAX-102) in development
AntiviralEV71 (HFMD), CHIKV, ZIKV, SARS-CoV-2, DENVEntry inhibition, Polymerase/Helicase inhibition, Capsid bindingPreclinical/Phase I (EV71 - NCT03804749)
Anti-inflammatorySepsis, Trauma, ARDS, AIM2/cGAS-mediatedExtracellular histone neutralization, AIM2/cGAS-STING pathway inhibitionPreclinical evidence strong, Clinical exploration pending
Snakebite/AntivenomNeurotoxic venomsInhibition of venom PLA2 & neurotoxin effectsPreclinical evidence

Properties

CAS Number

129-46-4

Product Name

Suramin sodium

IUPAC Name

8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid

Molecular Formula

C51H40N6NaO23S6

Molecular Weight

1320.3 g/mol

InChI

InChI=1S/C51H40N6O23S6.Na/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80;/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);

InChI Key

HWRBYSXGEWIANS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Solubility

8.72e-03 g/L

Synonyms

Germanin
Hexasodium Salt Suramin
Monosodium Salt Suramin
Moranil
Naganin
Naganol
Naphuride
Salt Suramin, Hexasodium
Salt Suramin, Monosodium
Sodium, Suramin
Suramin
Suramin Sodium
Suramin, Hexasodium Salt
Suramin, Monosodium Salt

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.